N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidin-4(3H)-one core. Key structural attributes include:
- Thieno[2,3-d]pyrimidinone scaffold: A fused bicyclic system combining thiophene and pyrimidinone rings, which is associated with kinase inhibition and anticancer activity .
- Acetamide side chain: Linked to a 3-fluorophenyl group, this moiety may improve solubility and target binding via hydrogen bonding .
The compound’s design suggests applications in oncology or inflammation, leveraging the bioisosteric properties of oxadiazole and fluorinated aromatic systems for metabolic stability and target affinity .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-5-3-6-15(9-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-8-4-7-16(25)10-17/h3-10,12H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYIBYBLPZVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes various research findings to provide a detailed overview of its biological activity, including its synthesis, mechanism of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of a thieno[2,3-d]pyrimidine core and the introduction of oxadiazole and fluorophenyl groups. The synthesis typically involves:
- Formation of Thieno[2,3-d]pyrimidine : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Oxadiazole : The oxadiazole moiety is incorporated via cyclization with hydrazides or isothiocyanates.
- Final Acetylation : The final step involves acetylation to yield the target compound.
The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
- Cell Line Studies : In vitro cytotoxicity assays have shown that this compound displays potent activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, the IC50 values for MCF-7 cells were found to be in the low micromolar range (0.65 μM), indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays indicate that the compound induces apoptosis in cancer cells through activation of caspase pathways.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G0-G1 phase, preventing further proliferation of cancer cells .
Other Biological Activities
In addition to its anticancer properties, this compound has exhibited potential antibacterial and anti-inflammatory activities:
- Antibacterial Activity : Preliminary tests suggest that it may have inhibitory effects against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives related to this compound have shown promise as COX-II inhibitors with moderate potency .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Study on MCF-7 Cells : A study reported an IC50 value of 0.65 μM for MCF-7 cells with significant induction of p53 expression and caspase activation.
"The compound increased p53 expression levels leading to activation of apoptotic pathways in MCF-7 cells" .
- In Vivo Models : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.
Scientific Research Applications
Key Structural Features:
- Core Structure : Thieno[2,3-d]pyrimidine
- Functional Groups :
- 3-Fluorophenyl group
- 5-Methyl group
- Oxadiazole linkage
- Acetamide group
Anticancer Activity
Research has indicated that compounds similar to N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8.
- Percent Growth Inhibition : Notable inhibition rates were observed, indicating potential as an anticancer agent .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the treatment of inflammatory diseases .
Antimicrobial Activity
Similar derivatives have demonstrated antimicrobial activity against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Activity noted against clinical strains such as Escherichia coli .
Case Study 1: Anticancer Efficacy
In a comprehensive study evaluating thieno[2,3-d]pyrimidine derivatives, it was found that modifications to the structure significantly enhanced cytotoxicity against cancer cell lines. The introduction of specific substituents increased cellular uptake and interaction with DNA .
Case Study 2: Antibacterial Activity
A derivative of the compound was tested against various bacterial strains. Results indicated significant antibacterial activity with larger zones of inhibition compared to controls. This suggests potential for development as an antibiotic agent .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Biological Activity | Target Organism/Cell Line | Percent Growth Inhibition |
|---|---|---|
| Anticancer | SNB-19 | 86.61% |
| Anticancer | OVCAR-8 | 85.26% |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | E. coli | Moderate inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6)
- Core similarity: Shares the thieno[2,3-d]pyrimidinone scaffold.
- Aromatic substitution: 2,4-Difluorophenyl vs. 3-fluorophenyl, which may influence steric interactions and electron-withdrawing effects .
- Implications : The thioether linkage could enhance lipophilicity but reduce metabolic stability compared to the oxadiazole-containing target compound .
Compound 266 (N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide)
- Core divergence: Features a thieno[3,2-d]pyrimidine core with a partially saturated ring, differing in ring fusion position.
- Functional groups : Incorporates a methylthio-imidazole and pyridine substituent, likely increasing steric bulk and altering kinase selectivity compared to the target compound’s oxadiazole and fluorophenyl groups .
- Molecular weight : 602.72 g/mol (higher than the target compound’s estimated ~500–550 g/mol), which may affect bioavailability .
Oxadiazole-Containing Analogues
Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one)
- Shared features : Fluorinated aromatic systems and fused pyrimidine cores.
- Structural distinctions: Chromenone and pyrazolo-pyrimidine moieties replace the thienopyrimidinone scaffold. The isopropoxy group introduces steric hindrance absent in the target compound .
- Activity implications: Chromenone derivatives often target kinases (e.g., PI3K), suggesting divergent biological pathways compared to thienopyrimidinones .
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573948-03-5)
Fluorophenyl-Containing Derivatives
N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (577961-32-1)
- Fluorophenyl alignment : Shares a fluorinated phenyl group but attaches it to a triazole-thioacetamide system.
- Key divergence: The propenyl-pyridine-triazole scaffold lacks the thienopyrimidinone core, likely directing activity toward different targets (e.g., microtubule disruption vs. kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
